molecular formula C9H12N2O3 B1606739 Methyl 4,5-diamino-2-methoxybenzoate CAS No. 59338-85-1

Methyl 4,5-diamino-2-methoxybenzoate

Cat. No.: B1606739
CAS No.: 59338-85-1
M. Wt: 196.2 g/mol
InChI Key: SUSCULWPEGQASI-UHFFFAOYSA-N
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Description

Methyl 4,5-diamino-2-methoxybenzoate: is an organic compound with the molecular formula C9H12N2O3. It is a derivative of benzoic acid, featuring two amino groups and a methoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-diamino-2-methoxybenzoate typically involves the nitration of methyl 2-methoxybenzoate, followed by reduction of the nitro groups to amino groups. The general steps are as follows:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-diamino-2-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4,5-diamino-2-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,5-diamino-2-methoxybenzoate in biological systems involves its interaction with cellular components. The amino groups can form hydrogen bonds with proteins and nucleic acids, potentially disrupting their normal functions. This interaction can lead to the inhibition of enzyme activity or interference with DNA replication, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

    Methyl 2-methoxybenzoate: A simpler derivative with only a methoxy group attached to the benzene ring.

    Methyl 4-amino-2-methoxybenzoate: Contains one amino group and one methoxy group.

    Methyl 4,5-dinitro-2-methoxybenzoate: Contains two nitro groups instead of amino groups.

Uniqueness: Methyl 4,5-diamino-2-methoxybenzoate is unique due to the presence of two amino groups, which significantly enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a candidate for various biological applications .

Properties

IUPAC Name

methyl 4,5-diamino-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSCULWPEGQASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974758
Record name Methyl 4,5-diamino-2-methoxybenzoate
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59338-85-1
Record name Benzoic acid, 4,5-diamino-2-methoxy-, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=59338-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl 4,5-diamino-o-anisate
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Record name Methyl 4,5-diamino-2-methoxybenzoate
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Record name Methyl 4,5-diamino-o-anisate
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Synthesis routes and methods

Procedure details

To a mixture of 29.0 g (0.16 mole) of methyl-4-amino-2-methoxybenzoate, 0.5 g of 4-dimethylaminopyridine, and 16.0 gm (0.16 mole) of triethylamine in 500 ml of dichloromethane was added in batches 22 ml (ca. 0.23 mole) of acetic acid. After two hours the reaction mixture was neutralized with sodium bicarbonate (in solution and as a solid). The organic phase was washed successively with aqueous sodium bicarbonate. The organic phase was washed successively with aqueous sodium bicarbonate and brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. Recrystallization from toluene gave 30 g of methyl-4-acetamido-2-methoxybenzoate. To 100 ml of fuming nitric acid, stirred at −40° C., was slowly added 22.3 g (0.10 mole)of the acetylated intermediate. After about twenty minutes the mixture was warmed to 0° C. and stirred for another twenty minutes. The mixture was poured onto one liter of ice and the resultant precipitate was collected. Recrystallization from toluene/ethanol gave 14.2 g of the nitrated and deacetylated compound, methyl-4-amino-2-methoxy-5-nitrobenzoate. (Under similar conditions in which the acetyl group is not removed, saponification with methanolic sodium hydroxide gives the same product.) Hydrogenation of the nitro intermediate in tetrahydrofuran using Raney nickel as catalyst gave methyl-4,5-diamino-2-methoxybenzoate. A mixture of 4.83 g (24.6 mmole) of the diamine and 7.08 g (49.2 mmole) of potassium ethylxanthate was heated at reflux under argon in 40 ml of water. The resultant product mixture was chromatographed on silica gel to give 1.5 g of methyl-2-mercapto-5-methoxy-1H-benzimidazole-6-carboxylate. (Analysis. Calc'd. for C10H10N2O3S: C, 50.41; H, 4.23; N, 11.76; S, 13.46. Found: C, 50.30; H, 4.19; N, 11.71; S, 13.12.) The title compound was then prepared by the method of Example 1 using 1.19 g (5.0 mmole) of methyl-2-mercapto-5-methoxy-1H-benzimidazole-6-carboxylate instead of 2-mercaptobenzimidazole and 0.97 g (5.5 mmole)of 2-(chloromethyl)aniline hydrochloride instead of 2-(chloromethyl)-N,N-dimethylaniline. Analysis. Calc'd. for C17H17N3O3S*2HCl: C, 49.05; H,4.60; N, 10.09; S, 7.70; C1, 17.03. Found: C, 49.37; H, 4.77; N, 9.72; S, 7.43; C1, 16.77.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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